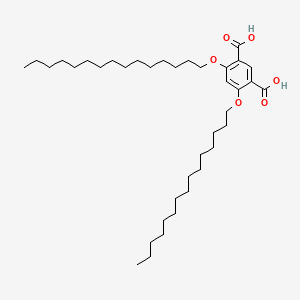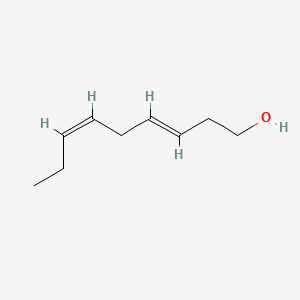
(3E,6Z)-3,6-Nonadien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E,6Z)-3,6-Nonadien-1-ol is an organic compound belonging to the class of fatty alcohols. It is characterized by its aliphatic structure, consisting of a chain of nine carbon atoms with two double bonds at positions 3 and 6, and a hydroxyl group at position 1. The compound has the molecular formula C9H16O and a molecular weight of 140.226 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E,6Z)-3,6-Nonadien-1-ol can be achieved through various synthetic routes. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of the corresponding nonadienal. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction is highly efficient and yields high purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
(3E,6Z)-3,6-Nonadien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The double bonds can be reduced to form the saturated alcohol using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst at room temperature and atmospheric pressure.
Substitution: SOCl2 in pyridine at room temperature.
Major Products Formed
Oxidation: Nonadienal or nonadienoic acid.
Reduction: 3,6-Nonanediol.
Substitution: 3,6-Nonadienyl chloride or bromide.
Aplicaciones Científicas De Investigación
(3E,6Z)-3,6-Nonadien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a pheromone or signaling molecule in certain insect species, aiding in the study of insect behavior and communication.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the fragrance industry due to its pleasant odor, and in the production of flavors and fragrances
Mecanismo De Acción
The mechanism of action of (3E,6Z)-3,6-Nonadien-1-ol varies depending on its application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. For example, as a pheromone, it binds to olfactory receptors in insects, triggering a behavioral response. In medicinal applications, it may inhibit the growth of microorganisms by disrupting their cell membranes or metabolic pathways .
Comparación Con Compuestos Similares
(3E,6Z)-3,6-Nonadien-1-ol can be compared with other similar compounds such as:
(3E,6E)-3,6-Nonadien-1-ol: This isomer has both double bonds in the E configuration, which may result in different chemical and biological properties.
(Z,Z)-3,6-Nonadien-1-ol: This isomer has both double bonds in the Z configuration, which may also affect its reactivity and applications.
3,6-Nonadienal: The aldehyde form of the compound, which lacks the hydroxyl group and has different reactivity and applications
The uniqueness of this compound lies in its specific double bond configuration and the presence of the hydroxyl group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
56805-23-3 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
(3E,6Z)-nona-3,6-dien-1-ol |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,10H,2,5,8-9H2,1H3/b4-3-,7-6+ |
Clave InChI |
PICGPEBVZGCYBV-WWVFNRLHSA-N |
SMILES isomérico |
CC/C=C\C/C=C/CCO |
SMILES canónico |
CCC=CCC=CCCO |
Punto de ebullición |
73.00 °C. @ 15.00 mm Hg |
Densidad |
0.863-0.871 |
Descripción física |
Colourless liquid; strong, fatty, green cucumber aroma |
Solubilidad |
very slightly slightly soluble in water; soluble in fats soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-](/img/structure/B13143774.png)

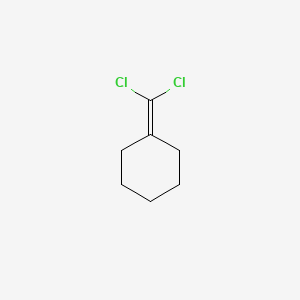

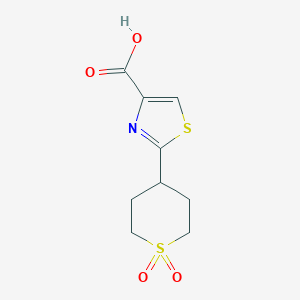
![3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B13143812.png)

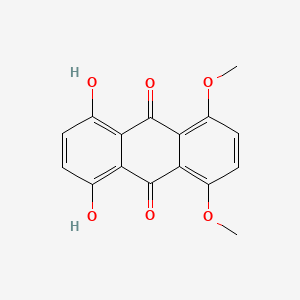


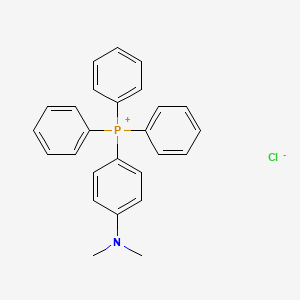

![Thieno[3,2-b]thiophen-3-ylmethanol](/img/structure/B13143858.png)
